8-Hydroxydeoxyguanosine 5'-monophosphate

Overview

Description

8-Hydroxydeoxyguanosine 5’-monophosphate is an indispensable resource, playing a pivotal role in probing intricate oxidative DNA impairment and mending mechanisms . It is considered a biomarker for oxidative damage of DNA . The levels of 8-hydroxy-2′-deoxyguanosine help in evaluating oxidative stress and DNA damage in individuals suffering from laryngeal cancer .

Synthesis Analysis

The synthesis of 8-Hydroxydeoxyguanosine 5’-monophosphate involves the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism . This oxidation leads to the formation of 8-hydroxy-2-deoxyguanosine, which is then converted to 8-Hydroxydeoxyguanosine 5’-monophosphate .Molecular Structure Analysis

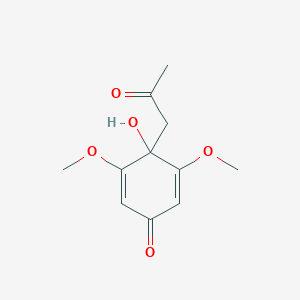

The molecular formula of 8-Hydroxydeoxyguanosine 5’-monophosphate is C10H14N5O8P, and its molecular weight is 363.22 .Chemical Reactions Analysis

8-Hydroxydeoxyguanosine 5’-monophosphate is formed as a result of the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism . When ROS concentration is in excess, oxidative damage to proteins, lipids, and DNA occurs, thus causing structural and functional cellular changes .Scientific Research Applications

DNA Adduct Formation Studies : Research exploring the formation of 8-OHdG as a biomarker for DNA damage due to oxidative stress involved reactions of DNA base 2'-deoxyguanosine-5'-monophosphate with various compounds. These studies aimed to understand the formation of DNA adducts under different conditions, offering insights into the mechanisms of DNA damage and the role of 8-OHdG as a reliable marker for assessing oxidative stress-induced DNA alterations (Handayani et al., 2017).

Biomarker for Disease Progression

Parkinson Disease Progression : Urinary levels of 8-OHdG have been investigated as a potential biomarker for the progression of Parkinson's disease. The study found a correlation between increased urinary 8-OHdG levels and advanced stages of the disease, suggesting its utility in evaluating disease progression and the impact of therapeutic interventions (Sato et al., 2005).

Cellular Oxidative DNA Damage Assessment

Gamma-Irradiation Induced DNA Damage : An innovative method involving the detection of 8-hydroxydeoxyguanosine 5′‐monophosphate (8‐OH‐dGMP) was developed to assess cellular oxidative DNA damage more reliably. This approach improved the sensitivity and accuracy of detecting oxidative damage in DNA, especially after gamma-irradiation exposure, showcasing the importance of 8-OHdG and its derivatives as markers for evaluating cellular oxidative stress (Mei et al., 2003).

Urinary Biomarker for Cancer : The concentration of urinary 8-OHdG and its analogs were studied as biomarkers for oxidative stress, particularly in the context of cancer. The development of an enzyme-linked immunosorbent assay (ELISA) for urinary 8-OHdG showed promising results in differentiating patients with bladder and prostate cancer from healthy controls, indicating the marker's potential in cancer risk assessment (Chiou et al., 2003).

Electrophilic Second Messenger in Cellular Signaling

Regulation of Cellular Signaling : 8-Nitroguanosine 3',5'-cyclic monophosphate, a nitrated derivative of guanosine 3',5'-cyclic monophosphate (cGMP) formed under conditions involving reactive oxygen species and nitric oxide, has been identified as an electrophilic second messenger. It regulates cellular signaling by inducing a post-translational modification known as protein S-guanylation. The study highlights the role of nitrated cyclic nucleotides, including 8-OHdG derivatives, in cellular adaptive responses to oxidative stress (Akashi et al., 2016).

Future Directions

8-Hydroxydeoxyguanosine 5’-monophosphate is considered a promising biomarker for oxidative stress . It is also found that highly expressed 8-OHdG in tumor tissues may be a predictor of prognosis in most solid tumors . Therefore, future research could focus on its potential as a diagnostic and prognostic tool in various diseases.

properties

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIVLFLYHYFRKU-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925768 | |

| Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxo-2'-deoxy-guanosine-5'-monophosphate | |

CAS RN |

127027-50-3 | |

| Record name | 2′-Deoxy-7,8-dihydro-8-oxo-5′-guanylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127027-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxydeoxyguanosine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127027503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-oxo-dGMP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)

![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)

![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)